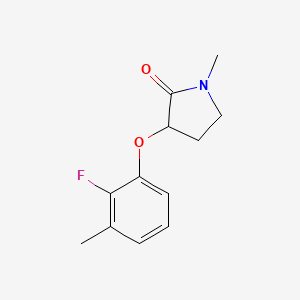

3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

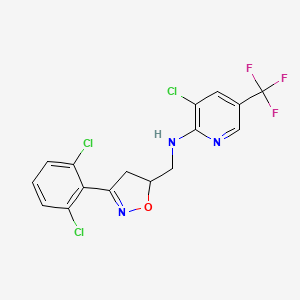

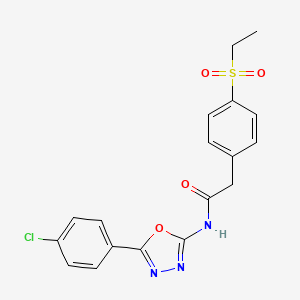

The compound “3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). This group is known for its presence in many biologically active compounds. The molecule also contains a fluoro-methylphenyl group attached to the pyrrolidinone via an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidin-2-one ring, an ether linkage, and a 2-fluoro-3-methylphenyl group . The fluorine atom would be expected to have a strong electronegative effect, potentially influencing the chemical behavior of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The lactam (pyrrolidin-2-one) group could potentially undergo hydrolysis under acidic or basic conditions to yield a 2-amino-ketone. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Researchers have explored the synthesis and antibacterial activity of compounds related to 3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one. Egawa et al. (1984) synthesized compounds with substituted cyclic amino groups showing significant antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents (Egawa et al., 1984). Additionally, the transformation of phenol to benzoate by an anaerobic consortium, using fluorinated analogues to elucidate the mechanism, was investigated by Genthner et al. (1989), indicating the utility of fluorinated compounds in understanding biochemical pathways (Genthner et al., 1989).

Polymer Science Applications

Kricheldorf et al. (2005) demonstrated the synthesis of multicyclic poly(ether ketone)s by polycondensation, indicating how variations in polymer synthesis can lead to materials with distinct properties and applications, including the potential use of this compound or related compounds (Kricheldorf et al., 2005).

Biochemical Studies

Uslan et al. (2013) synthesized silicon phthalocyanines with potential applications in photodynamic therapy (PDT), highlighting the role of fluoro-substituted compounds in developing therapeutic agents targeting DNA (Uslan & Sesalan, 2013). Furthermore, the work by Hamciuc et al. (2009) on copoly(1,3,4‐oxadiazole‐ethers) containing fluorene groups emphasizes the relevance of such compounds in creating materials with high thermal stability and electrical insulating properties, which could be relevant for electronics and materials science applications (Hamciuc et al., 2009).

Propriétés

IUPAC Name |

3-(2-fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-8-4-3-5-9(11(8)13)16-10-6-7-14(2)12(10)15/h3-5,10H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHOVIJLBUUPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2CCN(C2=O)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2830573.png)

![1-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2830577.png)

![Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2830587.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830588.png)

![1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2830589.png)

![1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2830594.png)